

In-Depth Technical Guide to the Structure of Ala-Ala-Asn-PAB TFA

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Compound of Interest

Compound Name: *Ala-Ala-Asn-PAB TFA*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure of **Ala-Ala-Asn-PAB TFA**, a key component in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). Understanding the precise molecular architecture of this linker is crucial for its effective application in drug delivery systems.

Executive Summary

Ala-Ala-Asn-PAB TFA is a composite molecule comprising a tripeptide sequence (L-Alanine-L-Alanine-L-Asparagine), a p-aminobenzyl (PAB) group, and a trifluoroacetate (TFA) counter-ion. The tripeptide sequence serves as a substrate for enzymatic cleavage, while the PAB group functions as a self-immolative spacer, ensuring the release of a conjugated payload. The TFA salt is a remnant of the synthetic and purification processes, stabilizing the molecule. This guide will dissect each component and their interconnectivity.

Molecular Components

The structure of **Ala-Ala-Asn-PAB TFA** can be deconstructed into three primary constituents:

- **Ala-Ala-Asn Tripeptide:** A specific sequence of three amino acids: L-Alanine, L-Alanine, and L-Asparagine. This peptide is designed to be recognized and cleaved by specific proteases, often those found in high concentrations within the tumor microenvironment or inside cancer cells.

- **p-Aminobenzyl (PAB) Group:** This aromatic moiety is the core of the self-immolative linker. It connects the tripeptide to a therapeutic payload (not present in this core structure). The term "PAB" in this context typically refers to a derivative of p-aminobenzyl alcohol.
- **Trifluoroacetic Acid (TFA):** A strong organic acid used extensively in peptide synthesis and purification.^{[1][2]} It forms an ionic bond with positively charged sites on the peptide, acting as a counter-ion.^{[3][4]} The presence of TFA is common in commercially available synthetic peptides.^[5]

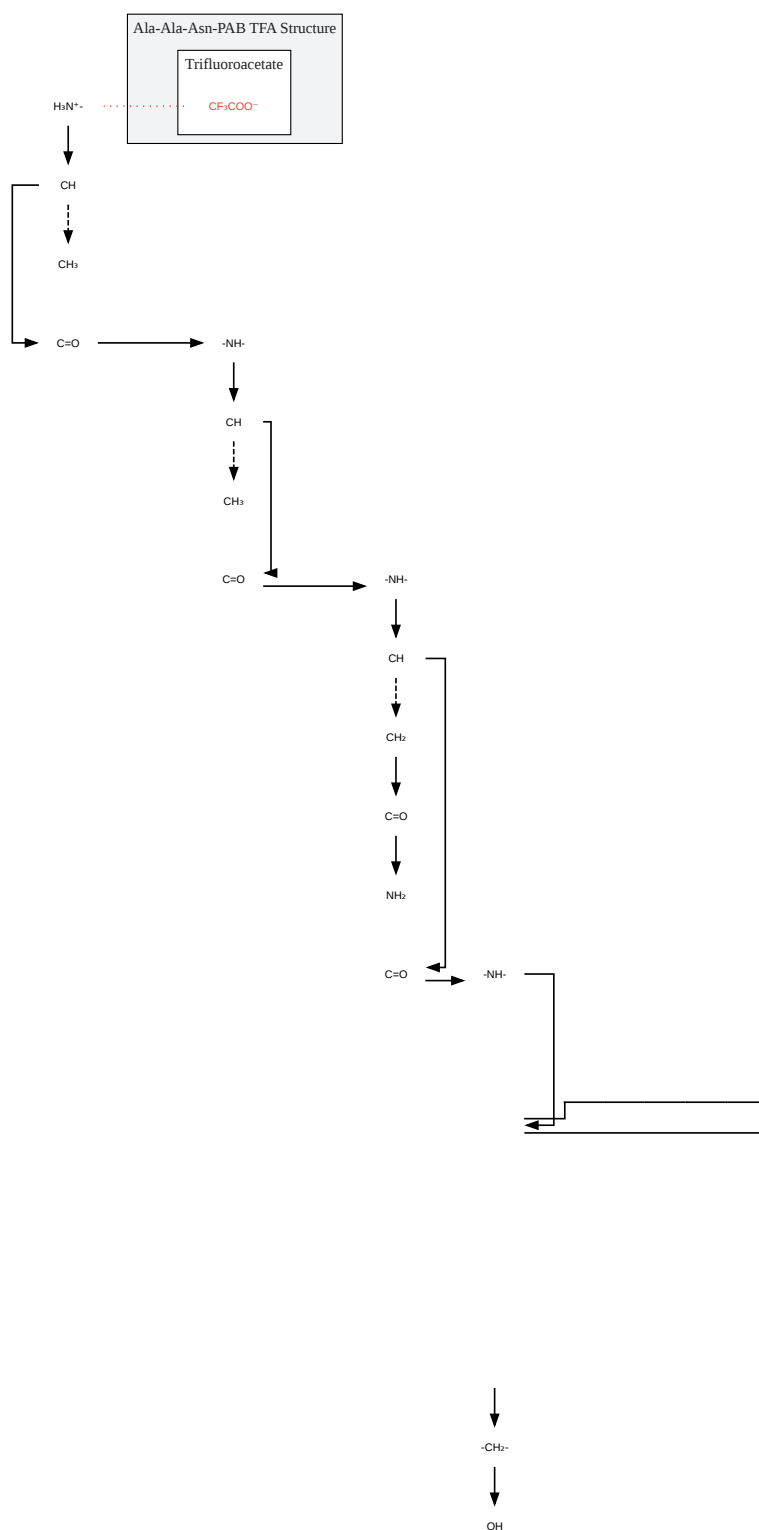
Detailed Chemical Structure

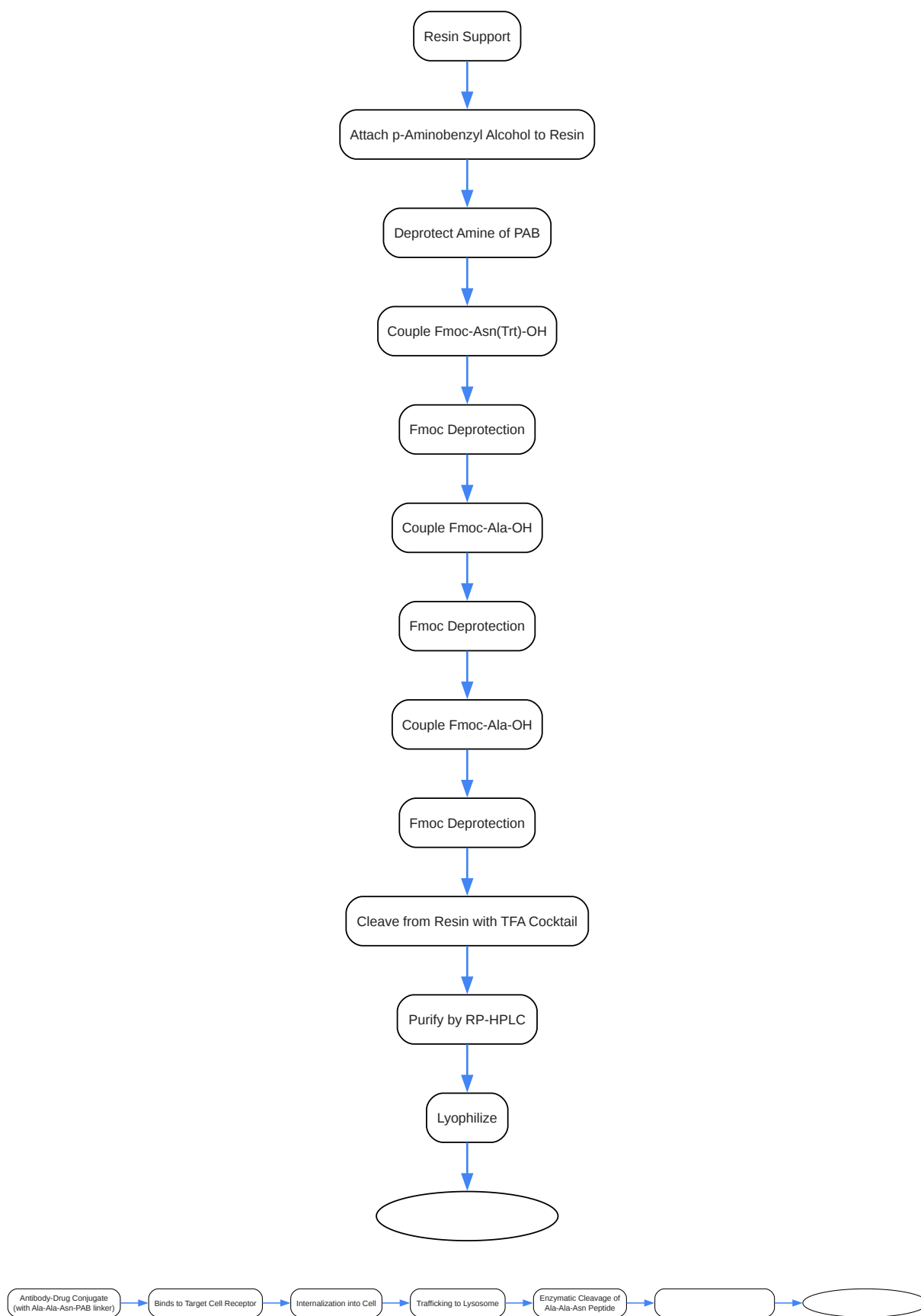
The structural arrangement of Ala-Ala-Asn-PAB involves a covalent linkage between the C-terminus (carboxyl group) of the asparagine (Asn) residue and the amino group of the p-aminobenzyl moiety, forming a stable amide bond. This configuration is a hallmark of many protease-cleavable linkers used in ADCs.

Upon enzymatic cleavage of the peptide bond between the second alanine and asparagine, a cascade of electronic rearrangements is initiated within the PAB spacer. This leads to the spontaneous release of the conjugated drug, a process known as self-immolation. In the absence of a conjugated drug, the benzylic position of the PAB group is typically a hydroxyl group (from p-aminobenzyl alcohol).

The trifluoroacetate anion (CF_3COO^-) forms an ionic interaction with the protonated N-terminal amine of the first alanine residue and any other basic side chains if present.

Below is a two-dimensional representation of the chemical structure:





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